Deoxycytidine-diphosphate

Description

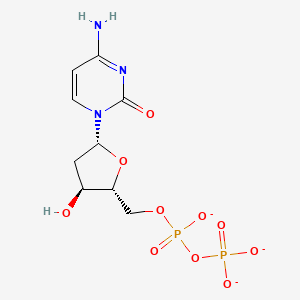

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N3O10P2-3 |

|---|---|

Molecular Weight |

384.15 g/mol |

IUPAC Name |

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17)/p-3/t5-,6+,8+/m0/s1 |

InChI Key |

FTDHDKPUHBLBTL-SHYZEUOFSA-K |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Deoxycytidine Diphosphate (dCDP) in DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine diphosphate (dCDP) is a critical intermediate in the de novo synthesis of deoxycytidine triphosphate (dCTP), one of the four essential building blocks for DNA replication and repair. This technical guide provides an in-depth exploration of the multifaceted role of dCDP, detailing its synthesis, conversion to dCTP, and its alternative metabolic fates. We present a comprehensive overview of the enzymatic kinetics involved, detailed experimental protocols for the study of this pathway, and a discussion of its relevance in the context of drug development.

The Canonical Pathway: From Ribonucleotide to Deoxyribonucleotide

The primary role of dCDP is to serve as the direct precursor to dCTP, which is then incorporated into the nascent DNA strand by DNA polymerases. This process is a central part of the de novo nucleotide synthesis pathway.

Synthesis of dCDP by Ribonucleotide Reductase (RNR)

The journey begins with the reduction of cytidine diphosphate (CDP), a ribonucleotide, to deoxycytidine diphosphate (dCDP). This reaction is catalyzed by the highly regulated enzyme, ribonucleotide reductase (RNR). RNR is unique in its ability to convert all four ribonucleoside diphosphates (ADP, GDP, CDP, UDP) into their corresponding deoxyribonucleoside diphosphates (dADP, dGDP, dCDP, dUDP).[1]

The reaction can be summarized as follows: CDP + NADPH + H⁺ → dCDP + NADP⁺ + H₂O

The activity of RNR is tightly controlled by allosteric regulation to maintain a balanced supply of dNTPs for high-fidelity DNA synthesis. ATP acts as a general activator, while dATP is a potent inhibitor.[2] Substrate specificity is also allosterically regulated; for instance, the binding of ATP or dATP to the specificity site of RNR promotes the reduction of CDP.[3][4]

Phosphorylation of dCDP to dCTP by Nucleoside Diphosphate Kinase (NDPK)

Once synthesized, dCDP is rapidly phosphorylated to dCTP. This reaction is catalyzed by nucleoside diphosphate kinase (NDPK), an enzyme with broad substrate specificity that facilitates the transfer of the terminal phosphate group from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate.[5]

The reaction proceeds via a ping-pong mechanism, involving a phosphorylated histidine intermediate in the enzyme's active site.[5]

dCDP + ATP ⇌ dCTP + ADP

NDPKs play a crucial housekeeping role in maintaining the intracellular balance of nucleoside triphosphates required for various cellular processes, including nucleic acid synthesis.[6]

Quantitative Data

Enzymatic Kinetics

The efficiency and regulation of the dCDP pathway are governed by the kinetic parameters of the involved enzymes.

| Enzyme | Substrate/Inhibitor | Organism | Parameter | Value | Reference(s) |

| Ribonucleotide Reductase | CDP | Escherichia coli | K_m_ | 48 µM | [7] |

| Ribonucleotide Reductase | dCDP (inhibitor) | Escherichia coli | K_i_ | 160 µM | [7] |

| Ribonucleotide Reductase | CDP | Human | k_cat_ | 0.080 ± 0.014 s⁻¹ (basal) | [3][8] |

| Nucleoside Diphosphate Kinase | ddCTP (poor substrate) | Dictyostelium | k_phosphate transfer_ | ~0.02 s⁻¹ | [9] |

Note: Specific kinetic data for NDPK with dCDP as a substrate is limited; the data for ddCTP, a deoxycytidine analog, suggests that NDPK can process deoxyribonucleotides, albeit with varying efficiency.

Cellular Concentrations of Deoxycytidine Nucleotides

The intracellular concentrations of dNTPs are tightly regulated and vary depending on the cell type, cell cycle phase, and proliferation status. Due to its transient nature as an intermediate, cellular concentrations of dCDP are generally not reported. However, dCTP levels have been quantified in numerous studies.

| Cell Line/Type | Condition | dCTP Concentration (µM) | Reference(s) |

| Human Macrophages | - | 0.04 - 0.07 | [10] |

| Activated Human PBMCs | - | 1.52 - 16.0 | [10] |

| HCT-116 (Human Colon Cancer) | Log-phase growth | 20.4 pmol/10⁶ cells | [11] |

| HeLa (Human Cervical Cancer) | - | Reduced with thymidine | [12] |

| Logarithmically Growing Cells | - | Higher than quiescent | [13] |

| Quiescent Cells | - | Lower than log-phase | [13] |

Signaling Pathways and Logical Relationships

The conversion of CDP to dCTP for DNA synthesis is a well-defined pathway.

Alternative Role: Phospholipid Synthesis

Beyond its role in DNA synthesis, dCDP can be utilized in the synthesis of deoxyliponucleotides, which are precursors for certain phospholipids. This alternative pathway highlights the metabolic versatility of dCDP.

Formation of dCDP-diacylglycerol

Deoxycytidine diphosphate can be converted to deoxy-CDP-diacylglycerol (dCDP-DAG) and deoxy-CDP-ethanolamine. These molecules are analogous to the ribonucleotide-containing CDP-diacylglycerol, a key intermediate in the synthesis of phosphatidylinositol and cardiolipin.[14] This reaction is catalyzed by CDP-diacylglycerol synthase (CDS).[15][16]

Experimental Protocols

Ribonucleotide Reductase Activity Assay using [³H]-CDP

This radiometric assay measures the conversion of radiolabeled CDP to dCDP.

Materials:

-

Purified human RNR subunits (α and β)

-

[5-³H]CDP

-

ATP and dATP solutions

-

Human thioredoxin 1 (hTrx1)

-

Human thioredoxin reductase 1 (hTrxR1)

-

NADPH

-

Assay buffer (e.g., 50 mM HEPES, 5% glycerol, 15 mM MgCl₂, 150 mM KCl, pH 7.6)

-

Quenching solution (e.g., perchloric acid)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNR β subunit, hTrx1, hTrxR1, NADPH, and the allosteric effector (ATP or dATP).

-

Pre-incubate the mixture at 37°C for 1 minute.

-

Initiate the reaction by adding the RNR α subunit and [5-³H]CDP.

-

Incubate the reaction at 37°C for a defined period (e.g., 2-10 minutes).

-

Stop the reaction by adding a quenching solution.

-

Separate the product ([³H]dCDP) from the substrate ([³H]CDP) using an appropriate method (e.g., anion exchange chromatography).

-

Quantify the amount of [³H]dCDP formed using liquid scintillation counting.

-

Calculate the specific activity of the enzyme (e.g., in nmol/min/mg).

Quantification of Intracellular dCTP by HPLC-MS/MS

This method allows for the sensitive and specific quantification of dNTPs from cell or tissue extracts.[14]

Materials:

-

Cell or tissue samples

-

Methanol/water extraction solution

-

Internal standards (e.g., stable isotope-labeled dNTPs)

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

Porous graphitic carbon chromatography column

-

Mobile phases (e.g., ammonium acetate in water and ammonium hydroxide in acetonitrile)

Procedure:

-

Extraction: Homogenize cell or tissue samples in a cold methanol/water solution containing internal standards.

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris.

-

Supernatant Collection: Collect the supernatant containing the nucleotides.

-

HPLC Separation: Inject the supernatant onto the HPLC system. Separate the dNTPs using a gradient elution with the specified mobile phases.

-

MS/MS Detection: Detect and quantify the dNTPs using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

-

Data Analysis: Generate a standard curve using the internal standards to calculate the absolute concentration of dCTP in the original sample.

CDP-diacylglycerol Synthase (CDS) Activity Assay

This radiometric assay measures the formation of CDP-DAG from CTP and phosphatidic acid (PA).[15][16]

Materials:

-

Isolated membrane fractions (e.g., from endoplasmic reticulum or mitochondria)

-

[³H]-CTP or [³²P]-CTP

-

Phosphatidic acid (PA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Detergent (e.g., Triton X-100)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, detergent, PA, and the isolated membrane fraction.

-

Initiate the reaction by adding the radiolabeled CTP.

-

Incubate the mixture at 37°C for a specified time.

-

Stop the reaction by adding a solvent to extract the lipids (e.g., chloroform/methanol).

-

Separate the radiolabeled CDP-DAG from other lipids using TLC.

-

Visualize and quantify the CDP-DAG spot using a phosphorimager or by scraping the spot and using liquid scintillation counting.

-

Calculate the enzyme activity based on the amount of product formed over time.

Experimental Workflow Diagram

Conclusion and Future Directions

Deoxycytidine diphosphate stands as a linchpin in the intricate process of DNA synthesis. Its formation, tightly regulated at the level of ribonucleotide reductase, and its subsequent rapid phosphorylation ensure a ready supply of dCTP for DNA replication and repair. The alternative channeling of deoxycytidine nucleotides into phospholipid synthesis underscores the interconnectedness of cellular metabolic pathways.

For drug development professionals, the enzymes involved in the dCDP-to-dCTP pathway, particularly RNR, are attractive targets for anticancer and antiviral therapies. A thorough understanding of the kinetics and regulation of this pathway is paramount for the rational design of novel inhibitors. Future research should aim to further elucidate the specific kinetic parameters of NDPK for all deoxyribonucleoside diphosphates and to explore the regulatory crosstalk between the DNA synthesis and phospholipid synthesis pathways. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating these fundamental cellular processes.

References

- 1. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]

- 2. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleoside Analogue Triphosphates Allosterically Regulate Human Ribonucleotide Reductase and Identify Chemical Determinants That Drive Substrate Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Studies on ribonucleoside-diphosphate reductase from Escherichia coli. The product dCDP is a competitive inhibitor and functions as a spectroscopic probe for the substrate binding site; demonstration by enzyme kinetics and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pre-steady state of reaction of nucleoside diphosphate kinase with anti-HIV nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review comparing deoxyribonucleoside triphosphate (dNTP) concentrations in the mitochondrial and cytoplasmic compartments of normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assay for CDP-Diacylglycerol Generation by CDS in Membrane Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assay for CDP-Diacylglycerol Generation by CDS in Membrane Fractions | Springer Nature Experiments [experiments.springernature.com]

The Central Role of Deoxycytidine Diphosphate (dCDP) in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine diphosphate (dCDP) is a critical intermediate in pyrimidine metabolism, positioned at a key juncture that links the synthesis of DNA precursors with cellular signaling networks. As the direct precursor to deoxycytidine triphosphate (dCTP), one of the four essential building blocks of DNA, the metabolism of dCDP is intricately regulated to ensure genomic integrity. This technical guide provides an in-depth exploration of the function of dCDP in cellular metabolism, including its synthesis, enzymatic conversion, and the complex regulatory mechanisms that govern its intracellular concentration. We present quantitative data on relevant enzyme kinetics and cellular nucleotide pools, detailed experimental protocols for the analysis of dCDP and related enzymes, and visual representations of the key metabolic and signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating nucleotide metabolism and its implications in health and disease.

Introduction

The faithful replication and repair of DNA are fundamental processes for cell survival and proliferation. These processes are critically dependent on a balanced supply of deoxyribonucleoside triphosphates (dNTPs). Deoxycytidine diphosphate (dCDP) is a key metabolic intermediate in the de novo and salvage pathways of pyrimidine biosynthesis, serving as the immediate precursor to dCTP. The cellular concentration of dCDP, and consequently dCTP, is tightly controlled by a network of enzymes and signaling pathways that respond to the cell's proliferative state, energy status, and the presence of DNA damage. Dysregulation of dCDP metabolism can lead to imbalances in the dNTP pool, resulting in increased mutation rates and genomic instability, which are hallmarks of cancer. Furthermore, enzymes involved in dCDP metabolism are important targets for anticancer chemotherapeutics. This guide will provide a detailed overview of the multifaceted role of dCDP in cellular metabolism.

The Metabolic Fate of dCDP

dCDP is primarily synthesized from cytidine diphosphate (CDP) through the action of ribonucleotide reductase (RNR), the rate-limiting enzyme in de novo dNTP synthesis. Once formed, dCDP is rapidly phosphorylated to dCTP by nucleoside diphosphate kinases (NDPKs).

Synthesis of dCDP by Ribonucleotide Reductase (RNR)

Ribonucleotide reductase catalyzes the conversion of all four ribonucleoside diphosphates (ADP, GDP, CDP, UDP) to their corresponding deoxyribonucleoside diphosphates. The activity of RNR is exquisitely regulated to maintain a balanced supply of dNTPs for DNA synthesis.[1]

Conversion of dCDP to dCTP by Nucleoside Diphosphate Kinase (NDPK)

Nucleoside diphosphate kinases are responsible for the terminal phosphorylation of all nucleoside diphosphates, including dCDP, to their triphosphate forms.[2][3] This reaction is a reversible phosphotransfer from a nucleoside triphosphate, typically ATP.[2] NDPKs exhibit a ping-pong kinetic mechanism.[2]

Quantitative Data on dCDP Metabolism

The precise regulation of dCDP metabolism is reflected in the kinetic properties of the enzymes involved and the intracellular concentrations of dCDP and its derivatives.

Enzyme Kinetic Parameters

The following table summarizes key kinetic parameters for human ribonucleotide reductase and nucleoside diphosphate kinase.

| Enzyme | Substrate | Effector | Km (µM) | kcat (s⁻¹) | Reference |

| Human Ribonucleotide Reductase (α/β) | CDP | ATP | - | - | [4] |

| Human Ribonucleotide Reductase (α/β) | CDP | dATP (inhibitor) | - | - | [5] |

| Dictyostelium NDP Kinase | TDP | - | - | 1100 | [6] |

| Dictyostelium NDP Kinase | 3'-deoxyTDP | - | - | (15-200-fold lower than TDP) | [6] |

Intracellular Concentrations of dCDP and dCTP

The intracellular concentrations of dCDP and dCTP can vary depending on the cell type and phase of the cell cycle. Cancer cells often exhibit altered dNTP pools.

| Cell Line | Condition | dCDP Concentration (pmol/10⁶ cells) | dCTP Concentration (pmol/10⁶ cells) | Reference |

| MCF-7 (Breast Cancer) | - | Not specified | - | [7][8] |

| HCT116 (Colon Cancer) | - | Not specified | - | [7][9] |

| General Mammalian Cells | Quiescent | Low | ~5% of S-phase levels | [10] |

| General Mammalian Cells | S-phase | - | - | [10] |

Note: While the search results mention these cell lines and the importance of dNTP concentrations, specific quantitative values for dCDP and dCTP were not consistently provided across the search results.

Regulation of dCDP Metabolism

The cellular levels of dCDP are tightly controlled by a complex interplay of signaling pathways that respond to mitogenic signals, nutrient availability, and DNA damage.

Signaling Pathways

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth and proliferation. mTORC1 activation stimulates de novo pyrimidine synthesis by promoting the expression and activity of enzymes in the pathway, including ribonucleotide reductase (RRM1 and RRM2).[11][12] This ensures an adequate supply of dNTPs for DNA replication in proliferating cells.

Caption: mTORC1 signaling pathway regulating RRM1/RRM2 expression.

The AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). Activated AMPK inhibits anabolic processes, including nucleotide synthesis, to conserve energy.[13] AMPK has been shown to directly phosphorylate and inhibit nucleoside diphosphate kinase (NDPK), thereby reducing the production of dNTPs.[13]

Caption: AMPK signaling pathway inhibiting NDPK activity.

The expression and activity of ribonucleotide reductase are tightly regulated throughout the cell cycle, peaking during the S phase to provide the necessary dNTPs for DNA replication. This regulation is mediated by cyclin-dependent kinases (CDKs).[14][15] The cyclin D/CDK4/6 complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the transcription of genes required for S phase entry, including RRM1 and RRM2.[14][16]

Caption: Cell cycle regulation of RRM1/RRM2 transcription.

In response to DNA damage, the ATM and ATR kinases are activated and initiate a signaling cascade to arrest the cell cycle and promote DNA repair.[17][18] This response also involves the regulation of dNTP pools. ATR can be activated by the depletion of dNTPs, which causes replication stress.[19][20] The DNA damage response can also lead to an increase in dNTP levels to facilitate DNA repair synthesis.

Caption: DNA damage response and its impact on dNTP pools.

Experimental Protocols

Accurate measurement of dCDP levels and the activity of related enzymes is crucial for studying pyrimidine metabolism.

Quantification of dCDP by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of dNTPs, including dCTP (from which dCDP levels can be inferred or measured with modifications), from cultured cells.

Workflow Diagram:

Caption: Workflow for dNTP quantification by HPLC-MS/MS.

Methodology:

-

Cell Harvesting and Lysis:

-

Harvest cultured cells by trypsinization or scraping.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells by adding a cold extraction solution (e.g., 80% methanol).[21]

-

-

dNTP Extraction:

-

Incubate the cell lysate on ice to allow for complete extraction of nucleotides.

-

Vortex the samples periodically.

-

-

Centrifugation:

-

Centrifuge the lysate at high speed (e.g., 13,000 x g) at 4°C to pellet cellular debris.[21]

-

-

Supernatant Collection:

-

Carefully collect the supernatant containing the dNTPs.

-

-

LC-MS/MS Analysis:

-

Data Analysis and Quantification:

-

Generate a standard curve using known concentrations of dNTP standards.

-

Quantify the amount of each dNTP in the samples by comparing their peak areas to the standard curve.

-

Ribonucleotide Reductase Activity Assay

This protocol describes a common method for measuring the activity of ribonucleotide reductase by monitoring the conversion of a radiolabeled ribonucleotide substrate to its deoxyribonucleotide product.[6][24]

Workflow Diagram:

Caption: Workflow for Ribonucleotide Reductase activity assay.

Methodology:

-

Prepare Reaction Mixture:

-

Prepare a reaction mixture containing buffer (e.g., HEPES), MgSO₄, EDTA, the RNR enzyme, allosteric effectors (e.g., ATP), a reducing system (e.g., thioredoxin, thioredoxin reductase, and NADPH), and the radiolabeled substrate (e.g., [³H]-CDP).[6]

-

-

Incubation:

-

Initiate the reaction by adding the enzyme or substrate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Quench Reaction:

-

Stop the reaction by adding a quenching solution, such as perchloric acid.[6]

-

-

Separate Substrate and Product:

-

Separate the radiolabeled substrate ([³H]-CDP) from the product ([³H]-dCDP) using a suitable method, such as high-performance liquid chromatography (HPLC).

-

-

Quantify Radioactivity:

-

Collect the fractions corresponding to the substrate and product.

-

Measure the radioactivity in each fraction using a scintillation counter.

-

-

Calculate Enzyme Activity:

-

Calculate the amount of product formed over time to determine the enzyme activity.

-

Nucleoside Diphosphate Kinase (NDPK) Coupled-Enzyme Assay

This protocol describes a spectrophotometric coupled-enzyme assay for measuring NDPK activity. The production of ATP (or ADP) is coupled to a reaction that results in a change in absorbance.[25][26]

Workflow Diagram:

References

- 1. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 2. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 3. Mechanistic Insights into Substrate Recognition of Human Nucleoside Diphosphate Kinase C Based on Nucleotide-Induced Structural Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 5. 3.3-Å resolution cryo-EM structure of human ribonucleotide reductase with substrate and allosteric regulators bound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic mechanism of nucleoside diphosphate kinase investigated using nucleotide analogues, viscosity effects, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Proteomic Level Changes on Treatment in MCF-7/DDP Breast Cancer Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 11. P53 suppresses ribonucleotide reductase via inhibiting mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. AMP-activated protein kinase phosphorylates Rb to control Mammalian Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigation of switch from ATM to ATR signaling at the sites of DNA damage induced by low and high LET radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of ATR-dependent DNA damage response by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dNTPs: Functions, Metabolism, Interactions, and LC-MS/MS Analysis - Creative Proteomics [creative-proteomics.com]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. Enzyme Activity Measurement for Nucleoside-Diphosphate Kinase [creative-enzymes.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Deoxycytidine Diphosphate (dCDP) Metabolic Pathway

Introduction: The Central Role of Deoxycytidine Diphosphate

Deoxycytidine diphosphate (dCDP) is a pyrimidine deoxyribonucleoside diphosphate that serves as a critical intermediate in the de novo and salvage pathways for DNA synthesis.[1][2] Its primary role is to act as the direct precursor to deoxycytidine triphosphate (dCTP), one of the four essential building blocks required for the replication and repair of DNA. The metabolic pathways governing the synthesis and conversion of dCDP are tightly regulated to ensure a balanced supply of deoxyribonucleotides, which is crucial for maintaining genomic integrity. Dysregulation of dCDP metabolism is frequently observed in rapidly proliferating cells, such as cancer cells, making the enzymes in this pathway significant targets for therapeutic intervention. This guide provides a detailed analysis of the dCDP metabolic pathway, its regulation, associated experimental protocols, and its relevance in disease and drug development.

Core Metabolic Pathways Involving dCDP

The cellular pool of dCDP is maintained through two primary routes: the de novo synthesis pathway, which creates deoxyribonucleotides from ribonucleotides, and the salvage pathway, which recycles pre-existing deoxyribonucleosides.

De Novo Synthesis of dCDP

The principal route for dCDP synthesis is the direct reduction of the ribonucleotide, cytidine diphosphate (CDP).

-

Enzymatic Conversion: This reaction is catalyzed by the enzyme ribonucleoside-diphosphate reductase (RNR) .[3]

-

Reaction: RNR catalyzes the reduction of the 2'-hydroxyl group on the ribose sugar of CDP to produce dCDP. This is a complex, allosterically regulated process essential for producing all four deoxyribonucleotides required for DNA synthesis.

Downstream Conversion and Utilization

Once synthesized, dCDP is rapidly channeled towards DNA synthesis.

-

Phosphorylation to dCTP: The primary fate of dCDP is its phosphorylation to dCTP. This reaction is catalyzed by nucleoside diphosphate kinases (NDKs) , which transfer a phosphate group from a donor, typically ATP.

-

Dephosphorylation to dCMP: The enzyme dCMP kinase (CMK) catalyzes the reversible reaction between dCMP and dCDP.[4] While it can generate dCDP from dCMP, the high cellular concentration of ATP typically drives the reaction towards dCDP formation. Conversely, subsequent hydrolysis of dCMP can pull the equilibrium towards dCMP.[4]

-

Conversion to dUMP: In organisms like E. coli, dCDP can be a precursor for thymidylate synthesis. The pathway involves the conversion of dCDP to dCTP, which is then deaminated by dCTP deaminase to form dUTP. dUTPase subsequently hydrolyzes dUTP to dUMP, the direct precursor for thymidylate.[4]

The Salvage Pathway

The salvage pathway provides an alternative route for generating dCDP by recycling deoxycytidine from DNA degradation or extracellular sources.

-

Deoxycytidine Phosphorylation: Deoxycytidine is first phosphorylated to deoxycytidine monophosphate (dCMP) by the enzyme deoxycytidine kinase (dCK) .

-

dCMP to dCDP: dCMP is then phosphorylated to dCDP by dCMP kinase (CMK) , utilizing ATP as the phosphate donor.

Visualization of Metabolic Pathways

Core dCDP Synthesis and Utilization Pathway

Caption: Core metabolic pathways for dCDP synthesis and its conversion to dCTP for DNA synthesis.

Allosteric Regulation of Ribonucleotide Reductase (RNR)

Caption: Allosteric regulation of RNR activity by ATP (activation) and dATP (inhibition).

Quantitative Data Summary

Quantitative analysis of enzyme kinetics and metabolite concentrations is fundamental to understanding the flux and regulation of the dCDP pathway. The following table summarizes key enzymes involved. Note: Kinetic values can vary significantly based on the organism, tissue type, and experimental conditions.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function/Role in Pathway |

| Ribonucleoside Reductase | RNR | CDP, ATP | dCDP, ADP | Catalyzes the rate-limiting step of de novo dNTP synthesis.[3] |

| Deoxycytidine Kinase | dCK | Deoxycytidine, ATP | dCMP, ADP | Key enzyme in the nucleoside salvage pathway. |

| dCMP Kinase | CMK | dCMP, ATP | dCDP, ADP | Phosphorylates dCMP to dCDP.[4] |

| Nucleoside Diphosphate Kinase | NDK | dCDP, ATP | dCTP, ADP | Performs the final phosphorylation step to generate dCTP.[4] |

Experimental Protocols

Protocol: Measurement of Intracellular Deoxyribonucleotide Pools by HPLC-MS/MS

This method allows for the precise quantification of dCDP and other deoxyribonucleotides within a cell population.

-

Cell Culture and Harvesting: Culture cells to the desired confluency. For suspension cells, count and harvest by centrifugation. For adherent cells, wash with cold PBS and scrape. A known number of cells is crucial for normalization.

-

Metabolite Extraction:

-

Immediately quench metabolic activity by adding a cold extraction solvent. A common choice is a mixture of methanol/acetonitrile/water (40:40:20).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation:

-

Dry the supernatant using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable buffer for analysis (e.g., mobile phase A).

-

-

HPLC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.

-

Separate the deoxyribonucleotides using a gradient elution profile.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for dCDP and internal standards.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of dCDP.

-

Calculate the intracellular concentration of dCDP by normalizing the quantified amount to the initial cell number or total protein content.

-

Experimental Workflow Diagram

Caption: Workflow for quantifying intracellular dNTP pools using HPLC-MS/MS.

Relevance in Disease and Drug Development

The dCDP metabolic pathway is a well-established target for therapeutic intervention, particularly in oncology.

-

Cancer Therapy: Cancer cells require a large and sustained supply of dNTPs for their rapid proliferation. Enzymes in the dCDP pathway, especially RNR and dCK, are often upregulated in tumors.

-

RNR Inhibitors: Drugs like hydroxyurea and gemcitabine (after intracellular phosphorylation) inhibit RNR, depleting the dNTP pool and stalling DNA replication.[5]

-

Deoxycytidine Analogs: Gemcitabine and cytarabine (Ara-C) are deoxycytidine analogs that are phosphorylated by dCK. Their triphosphorylated forms act as chain terminators when incorporated into DNA or inhibit DNA polymerase, leading to cell death. The phosphorylation by dCK is a rate-limiting step for their activation.[5]

-

-

Mitochondrial Diseases: Thymidine kinase 2 (TK2) is a mitochondrial enzyme involved in the salvage of pyrimidine deoxyribonucleosides. While its primary substrate is deoxythymidine, it can also phosphorylate deoxycytidine. TK2 deficiency leads to mitochondrial DNA depletion syndromes, highlighting the importance of balanced nucleotide pools for both nuclear and mitochondrial DNA maintenance.

References

- 1. dCDP | C9H15N3O10P2 | CID 150855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. deoxycytidine metabolic process Gene Ontology Term (GO:0046092) [informatics.jax.org]

- 3. Deoxycytidine diphosphate - Wikipedia [en.wikipedia.org]

- 4. The Deoxycytidine Pathway for Thymidylate Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Deoxycytidine Diphosphate (dCDP): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine diphosphate (dCDP) is a pivotal intermediate in the de novo and salvage pathways of pyrimidine metabolism, serving as the direct precursor for the synthesis of deoxycytidine triphosphate (dCTP), an essential building block for DNA replication and repair. The cellular concentration and metabolism of dCDP are meticulously regulated, primarily through the allosteric control of ribonucleotide reductase (RNR), the enzyme responsible for its synthesis from cytidine diphosphate (CDP). Dysregulation of dCDP metabolism is implicated in various pathological conditions, including cancer and viral infections, making the enzymes involved in its synthesis and subsequent phosphorylation attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the biochemical properties of dCDP, detailed experimental protocols for its study, and a visual representation of its metabolic context.

Core Biochemical Properties of dCDP

Deoxycytidine diphosphate is a deoxyribonucleoside diphosphate composed of a cytosine base, a deoxyribose sugar, and two phosphate groups.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₅N₃O₁₀P₂ | [1] |

| Molar Mass | 387.178 g/mol | [2] |

| PubChem CID | 150855 | [3] |

| ChEBI ID | 28846 | [3] |

| CAS Number | 800-73-7 | [1] |

Metabolic Pathways Involving dCDP

dCDP is a central molecule in pyrimidine metabolism, primarily synthesized via the de novo pathway and playing a crucial role in the salvage pathway.

De Novo Synthesis

In the de novo pathway, dCDP is synthesized from cytidine diphosphate (CDP) by the enzyme ribonucleotide reductase (RNR).[4] This reaction involves the reduction of the ribose sugar to deoxyribose.

Salvage Pathway

The salvage pathway recycles pyrimidine bases and nucleosides from the degradation of DNA and RNA. Deoxycytidine can be phosphorylated to deoxycytidine monophosphate (dCMP) by deoxycytidine kinase. Subsequently, dCMP is phosphorylated to dCDP by UMP/CMP kinase.[5]

Conversion to dCTP

dCDP is the direct precursor to dCTP. The phosphorylation of dCDP to dCTP is catalyzed by nucleoside diphosphate kinase (NDPK), which transfers a phosphate group from a nucleoside triphosphate, typically ATP.[6]

Regulation of dCDP Metabolism

The cellular levels of dCDP are tightly controlled to ensure a balanced supply of dNTPs for DNA synthesis. The primary regulatory point is the allosteric regulation of ribonucleotide reductase (RNR).

-

Activation: ATP binding to the allosteric sites of RNR activates the enzyme, promoting the reduction of CDP and UDP.[7][8]

-

Inhibition: dATP binding to the activity site of RNR leads to the formation of inactive hexamers, thereby inhibiting the overall activity of the enzyme.[2][7][8]

-

Substrate Specificity: The binding of different nucleotide effectors to the specificity site of RNR modulates its substrate preference. For instance, ATP or dATP binding promotes the reduction of CDP and UDP.[9]

CTP synthetase, which produces CTP (a precursor for CDP), is also subject to feedback inhibition by CTP, thus indirectly influencing the dCDP pool.[3][10]

Experimental Protocols

Ribonucleotide Reductase (RNR) Activity Assay (Radioactive Method)

This protocol is adapted from published methods for measuring the reduction of CDP to dCDP.[11]

Materials:

-

Purified human RNR (α and β subunits)

-

[5-³H]-CDP (specific activity ~3000 cpm/nmol)

-

ATP, dATP, dGTP, dTTP solutions

-

Dithiothreitol (DTT)

-

HEPES buffer (pH 7.6)

-

Magnesium chloride (MgCl₂)

-

Human thioredoxin and thioredoxin reductase

-

NADPH

-

Perchloric acid (HClO₄)

-

Potassium hydroxide (KOH)

-

Alkaline phosphatase

-

AG1-X8 borate resin

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl₂, DTT, ATP (or other allosteric effectors), human thioredoxin, thioredoxin reductase, and NADPH.

-

Add the purified RNR α and β subunits to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding [5-³H]-CDP.

-

At various time points, withdraw aliquots and quench the reaction by adding ice-cold perchloric acid.

-

Centrifuge to remove precipitated protein.

-

Neutralize the supernatant with KOH and centrifuge to remove the potassium perchlorate precipitate.

-

Treat the supernatant with alkaline phosphatase to dephosphorylate the resulting [³H]-dCDP to [³H]-deoxycytidine.

-

Separate the [³H]-deoxycytidine from the unreacted [³H]-CDP and other ribonucleotides using an AG1-X8 borate column.

-

Quantify the radioactivity of the eluted [³H]-deoxycytidine using a scintillation counter.

-

Calculate the enzyme activity based on the rate of [³H]-dCDP formation.

Nucleoside Diphosphate Kinase (NDPK) Activity Assay (Spectrophotometric Coupled Assay)

This protocol is based on a coupled-enzyme system where the production of ADP is linked to the oxidation of NADH.[12]

Materials:

-

Purified human NDPK

-

dCDP

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Lactate dehydrogenase (LDH)

-

Pyruvate kinase (PK)

-

Triethanolamine buffer (pH 7.6)

-

Magnesium chloride (MgCl₂)

-

Potassium chloride (KCl)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing triethanolamine buffer, MgCl₂, KCl, PEP, NADH, LDH, and PK.

-

Add dCDP and ATP to the reaction mixture.

-

Initiate the reaction by adding the purified NDPK enzyme.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

The rate of the reaction is proportional to the NDPK activity. One unit of NDPK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.

Quantification of Intracellular dCDP by HPLC-MS/MS

This protocol is a general guide for the quantification of dNTPs and can be adapted for dCDP.[11][13]

Materials:

-

Cell culture or tissue samples

-

Methanol (ice-cold, 60%)

-

Internal standards (e.g., stable isotope-labeled dNTPs)

-

HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)

-

Porous graphitic carbon (PGC) column

-

Mobile phase A: Ammonium acetate in water

-

Mobile phase B: Acetonitrile with ammonium hydroxide

Procedure:

-

Extraction: Harvest cells or homogenize tissue and immediately quench metabolism by adding ice-cold 60% methanol containing internal standards.

-

Vortex and incubate on ice to precipitate proteins.

-

Centrifuge at high speed to pellet debris.

-

Collect the supernatant containing the nucleotides.

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto the PGC column.

-

Separate the nucleotides using a gradient of mobile phases A and B.

-

Detect the analytes using the MS/MS system in negative ion mode with multiple reaction monitoring (MRM).

-

The MRM transition for dCTP is typically m/z 466.0 > 158.9.[11] A similar fragmentation pattern would be expected for dCDP, with a precursor ion of m/z 386.0. The specific product ion would need to be determined empirically.

-

-

Quantification: Create a standard curve using known concentrations of dCDP and the internal standard to quantify the amount of dCDP in the samples.

Visualizations

De Novo Pyrimidine Biosynthesis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis for allosteric regulation of human ribonucleotide reductase by nucleotide-induced oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 5. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 6. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 7. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 10. Mechanisms of product feedback regulation and drug resistance in cytidine triphosphate synthetases from the structure of a CTP-inhibited complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine ribonucleotide salvage pathways | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

Core Principles: The Central Role of Ribonucleotide Reductase

An In-depth Technical Guide on the In Vitro Regulation of Deoxycytidine Diphosphate (dCDP) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and experimental methodologies for studying the in vitro synthesis of deoxycytidine diphosphate (dCDP). The primary focus is on the allosteric regulation of Ribonucleotide Reductase (RNR), the enzyme central to this biological process.

Deoxycytidine diphosphate (dCDP) is synthesized by the reduction of cytidine diphosphate (CDP). This reaction is catalyzed by the enzyme Ribonucleotide Reductase (RNR), which is responsible for the de novo synthesis of all four deoxyribonucleotides required for DNA replication and repair.[1][2][3] The activity of RNR is exquisitely regulated to maintain a balanced pool of deoxyribonucleoside triphosphates (dNTPs), which is crucial for cellular homeostasis and genomic integrity.[1][3]

The regulation of dCDP synthesis is intrinsically linked to the complex allosteric control of RNR. Class Ia RNRs, found in eukaryotes and some bacteria, are composed of two subunits: a large catalytic subunit (R1 or α) and a smaller radical-generating subunit (R2 or β).[4][5] The large subunit contains the active site and two types of allosteric regulatory sites:

-

Overall Activity Site (a-site): This site binds either ATP (activator) or dATP (inhibitor), acting as a master on/off switch for the enzyme's overall activity.[3][6] High concentrations of dATP lead to the formation of inactive oligomeric states (e.g., tetramers or hexamers), effectively shutting down all catalysis.[1][4][6]

-

Substrate Specificity Site (s-site): This site binds ATP, dATP, dTTP, or dGTP, and the bound effector determines which ribonucleotide substrate (ADP, GDP, CDP, or UDP) is preferentially reduced in the active site.[2][3][6] For the synthesis of dCDP from CDP, the binding of ATP to the specificity site is generally required to activate the enzyme for pyrimidine reduction.[2][7]

Signaling Pathways and Regulatory Logic

The intricate regulation of RNR ensures a balanced supply of dNTPs. The binding of different nucleotide effectors to the allosteric sites induces conformational changes that modulate enzyme activity and substrate selection.

Quantitative Data on dCDP Synthesis Regulation

The regulation of RNR by nucleotide effectors can be quantified by various kinetic parameters. The following tables summarize key quantitative data from studies on different RNR enzymes.

Table 1: Kinetic Constants for RNR Activity with Pyrimidine Substrates

| Enzyme Source | Substrate | Effector | KL (mM) | kcat (s⁻¹) | Specific Activity (nmol/mg·min) | Reference |

| P. copri (Class III) | CTP | ATP | 0.67 ± 0.52 | 1.1 | 385 ± 116 | [8] |

| E. coli (Class Ia) | CDP | ATP (3mM) | - | - | 9000 ± 700 | [9] |

| E. coli (Class Ia) | All four NDPs | ATP (3mM), dATP (0.2mM), dTTP (0.25mM), dGTP (0.1mM) | - | - | 2380 ± 90 (total) | [10] |

KL represents the concentration of ligand required for half-maximal activity.

Table 2: Dissociation and Inhibition Constants for Allosteric Effectors

| Enzyme Source | Ligand | Binding Site | Method | Kd / Ki | Reference |

| Human | dATP | a-site | Fluorescence | 2.3 ± 0.3 µM (EC₅₀) | [11] |

| Human | ClFD(T)P | a-site | Fluorescence | 74 ± 19 nM (Kd) | [11] |

| Human | dATP | a-site | Fluorescence | 18 nM (Kd for dimer-monomer) | [11] |

| P. copri | GTP (substrate) | Active Site (ATP-loaded) | ITC | 2.8 ± 0.5 mM (Kd) | [8] |

| P. copri | CTP (substrate) | Active Site (ATP-loaded) | ITC | 11 ± 2.4 mM (Kd) | [8] |

| P. copri | GTP (substrate) | Active Site (dATP-loaded) | ITC | ≥ 2833 mM (Kd) | [8] |

| P. copri | CTP (substrate) | Active Site (dATP-loaded) | ITC | ≥ 803 mM (Kd) | [8] |

EC₅₀ is the half-maximal effective concentration. Kd is the dissociation constant. Ki is the inhibition constant. ClFD(T)P is a fluorescent dATP analog.

Experimental Protocols

In Vitro RNR Activity Assay for dCDP Synthesis (LC-MS/MS Method)

This protocol is adapted from a highly sensitive and versatile method that can be used for various RNR classes and can simultaneously measure all four deoxyribonucleotide products.[9][10][12]

Methodology Details:

-

Reaction Master Mix Preparation:

-

Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0).[13]

-

Add a reducing system. For Class I RNRs, this is typically dithiothreitol (DTT, e.g., 10 mM) or a physiological system consisting of thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH.[9][10][13] Example concentrations: 30 µM Trx, 0.5 µM TrxR, 200 µM NADPH.[9][10]

-

Add magnesium acetate or MgCl₂ (e.g., 10 mM).[13]

-

Add the substrate, CDP (e.g., 1000 µM).[9]

-

Add the desired allosteric effectors. For activating dCDP synthesis, use ATP (e.g., 3000 µM).[9] To test inhibition, add varying concentrations of dATP.

-

-

Enzyme Preparation and Reaction Initiation:

-

Use purified R1 (NrdA) and R2 (NrdB) subunits. Typical concentrations might be 0.1 µM R1 dimer and 0.5 µM R2 dimer.[9]

-

Pre-warm the master mix to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme subunits to the master mix.

-

-

Time Course and Quenching:

-

Sample Processing for LC-MS/MS:

-

To simplify analysis, the product (dCDP) and remaining substrate (CDP) are dephosphorylated to their corresponding nucleosides (deoxycytidine, dC, and cytidine, C).

-

Add Calf Intestinal Phosphatase (CIP) to each quenched sample and incubate at 37°C for approximately 2 hours.[9]

-

Remove precipitated protein by centrifugation or by passing the sample through a 0.2 µm filter.[9]

-

Transfer the filtrate to mass spectrometry vials for analysis.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Inject the processed samples into an LC-MS/MS system.

-

Separate the nucleosides using a suitable liquid chromatography method (e.g., reverse-phase).

-

Quantify the amount of deoxycytidine (dC) using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity. The mass transition for dC is m/z 228.2 > 112.1.[9]

-

Generate a standard curve using known concentrations of dC to convert the integrated peak area from the MRM into absolute amounts (nmoles).[9]

-

Plot the amount of dC produced (in nmol per mg of RNR) against time. The slope of the linear portion of this graph represents the specific activity of the enzyme under the tested conditions (e.g., in nmol/min/mg).[9]

-

This in-depth guide provides the foundational knowledge and practical frameworks for investigating the in vitro regulation of dCDP synthesis. By understanding the complex allosteric mechanisms of RNR and employing robust experimental protocols, researchers can effectively probe this critical step in DNA precursor biosynthesis for applications in basic science and drug development.

References

- 1. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diversity in Overall Activity Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 6. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 9. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]

- 10. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Fluorimetric Readout Reporting the Kinetics of Nucleotide-Induced Human Ribonucleotide Reductase Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates [dspace.mit.edu]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Analysis of Deoxycytidine Diphosphate (dCDP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine diphosphate (dCDP) is a pivotal intermediate in the de novo synthesis of pyrimidine deoxyribonucleotides, which are essential building blocks for DNA replication and repair. Understanding the precise three-dimensional structure of dCDP is crucial for elucidating its interactions with various enzymes and for the rational design of therapeutic agents that target nucleotide metabolism. This technical guide provides a comprehensive overview of the structural analysis of dCDP, including detailed experimental protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, a summary of its structural parameters, and its role in key metabolic pathways.

Introduction to Deoxycytidine Diphosphate (dCDP)

Deoxycytidine diphosphate (dCDP) is a deoxyribonucleoside diphosphate composed of a cytosine base, a deoxyribose sugar, and two phosphate groups. It is a key metabolite in the pyrimidine synthesis pathway, where it is synthesized from cytidine diphosphate (CDP) by the action of ribonucleotide reductase. Subsequently, dCDP serves as a precursor for the synthesis of other deoxyribonucleotides, such as deoxycytidine triphosphate (dCTP) and deoxyuridine monophosphate (dUMP), which are essential for DNA synthesis. Given its central role in cellular proliferation, the enzymes that metabolize dCDP are significant targets for antiviral and anticancer drug development.

Structural Elucidation of dCDP

The three-dimensional structure of dCDP can be determined using two primary high-resolution techniques: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecule's atomic arrangement in a crystalline state. By analyzing the diffraction pattern of X-rays passing through a dCDP crystal, the electron density can be mapped, and the positions of individual atoms can be determined with high precision. This method yields accurate measurements of bond lengths, bond angles, and torsion angles, providing a detailed understanding of the molecule's conformation.

NMR Spectroscopy

NMR spectroscopy provides structural and dynamic information about dCDP in solution, which can be more representative of its physiological state. Through various one- and two-dimensional NMR experiments, it is possible to determine the connectivity of atoms and the spatial proximity of nuclei. This information can be used to calculate a family of structures consistent with the experimental data, revealing conformational flexibility and intermolecular interactions.

Quantitative Structural Data

Table 1: Expected Bond Lengths and Angles for dCDP

Data are based on the crystal structure of a related molecule, cytidine-5'-O-dimethylphosphate, and are representative of expected values for dCDP.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| N1-C2 | 1.39 | C2-N1-C6 | 119.5 |

| N1-C1' | 1.47 | N1-C2-O2 | 121.3 |

| C2-O2 | 1.25 | N1-C2-N3 | 119.2 |

| C2-N3 | 1.35 | O2-C2-N3 | 120.5 |

| N3-C4 | 1.34 | C2-N3-C4 | 120.1 |

| C4-N4 | 1.33 | N3-C4-N4 | 118.0 |

| C4-C5 | 1.43 | N3-C4-C5 | 121.8 |

| C5-C6 | 1.35 | C4-C5-C6 | 117.6 |

| C1'-C2' | 1.52 | C1'-O4'-C4' | 109.5 |

| C2'-C3' | 1.53 | O4'-C1'-N1 | 108.6 |

| C3'-O3' | 1.43 | O4'-C1'-C2' | 106.1 |

| C3'-C4' | 1.52 | C1'-C2'-C3' | 102.6 |

| C4'-O4' | 1.45 | C2'-C3'-C4' | 102.5 |

| C4'-C5' | 1.51 | C2'-C3'-O3' | 111.4 |

| C5'-O5' | 1.44 | C3'-C4'-C5' | 115.1 |

| O5'-Pα | 1.60 | C4'-C5'-O5' | 109.8 |

| Pα-O | 1.49 | C5'-O5'-Pα | 120.3 |

| Pα-Oβ | 1.61 | O5'-Pα-Oβ | 105.4 |

| Pβ-O | 1.50 | Pα-Oβ-Pβ | 129.1 |

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for dCDP in D₂O

Chemical shifts are reported in parts per million (ppm) relative to a standard reference. These are expected ranges based on data for deoxycytidine and general nucleotide chemical shift values.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H6 | 7.8 - 8.0 | C6 |

| H5 | 6.0 - 6.2 | C5 |

| H1' | 6.1 - 6.3 | C1' |

| H2'α | 2.2 - 2.4 | C2' |

| H2'β | 2.5 - 2.7 | C3' |

| H3' | 4.5 - 4.7 | C4' |

| H4' | 4.1 - 4.3 | C5' |

| H5'α | 4.0 - 4.2 | C2 |

| H5'β | 4.0 - 4.2 | C4 |

Key Metabolic Pathways Involving dCDP

dCDP is a central molecule in the pyrimidine metabolism pathway, which is responsible for the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis. The pathway begins with the de novo synthesis of UMP, which is subsequently converted to other pyrimidine nucleosides.

Figure 1. Metabolic pathway of dCDP.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the structural analysis of dCDP using X-ray crystallography and NMR spectroscopy.

X-ray Crystallography Workflow

Determining the crystal structure of a small molecule like dCDP involves several key steps, from sample preparation to structure refinement.

Figure 2. X-ray crystallography workflow.

Methodology:

-

Sample Preparation and Crystallization:

-

Obtain high-purity (>99%) dCDP.

-

Screen for crystallization conditions using various precipitants (e.g., polyethylene glycols, salts), buffers (pH range 4-9), and temperatures.

-

The hanging drop or sitting drop vapor diffusion method is commonly employed. A small drop of the dCDP solution mixed with the precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant solution.

-

Crystals suitable for diffraction (typically > 50 µm in all dimensions) are grown over several days to weeks.

-

-

Data Collection:

-

A single crystal is harvested and mounted on a cryo-loop, then flash-cooled in liquid nitrogen to prevent radiation damage.

-

The crystal is placed in a goniometer and exposed to a monochromatic X-ray beam.

-

Diffraction data are collected as the crystal is rotated. A series of diffraction images are recorded on a detector.

-

-

Data Processing and Structure Solution:

-

The diffraction spots on the images are indexed to determine the unit cell parameters and space group.

-

The intensities of the reflections are integrated and scaled.

-

The "phase problem" is solved using direct methods, which are computational algorithms that predict the phases of the structure factors from their amplitudes.

-

An initial electron density map is calculated.

-

-

Model Building and Refinement:

-

An atomic model of dCDP is built into the electron density map.

-

The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data. The R-factor and R-free values are used to monitor the quality of the refinement.

-

Water molecules and ions are added to the model.

-

-

Validation and Deposition:

-

The final structure is validated to check for correct geometry and stereochemistry.

-

The atomic coordinates and experimental data are deposited in a public database such as the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB).

-

NMR Spectroscopy Workflow

The structural analysis of dCDP in solution by NMR spectroscopy involves a series of experiments to assign the resonances and determine the conformation.

Figure 3. NMR spectroscopy workflow.

Methodology:

-

Sample Preparation:

-

dCDP is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to minimize the solvent proton signal.

-

A known concentration of a reference compound (e.g., DSS or TSP) is added for chemical shift calibration.

-

The pH of the sample is adjusted to the desired value.

-

-

Data Acquisition:

-

1D NMR: ¹H, ¹³C, and ³¹P NMR spectra are acquired to identify the different types of nuclei present in the molecule and their chemical environments.

-

2D NMR: A series of two-dimensional NMR experiments are performed:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds. This is used to trace the proton connectivity within the deoxyribose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei that are separated by two or three bonds, providing information about the connectivity across non-protonated carbons and between the base and the sugar.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), regardless of whether they are bonded. This is crucial for determining the overall conformation, including the glycosidic bond orientation and the sugar pucker.

-

-

-

Data Analysis and Structure Calculation:

-

Resonance Assignment: The signals in the spectra are assigned to specific atoms in the dCDP molecule using the connectivity information from the COSY, HSQC, and HMBC experiments.

-

Constraint Generation:

-

Distance Restraints: The intensities of the NOESY cross-peaks are used to generate a set of upper and lower distance limits between pairs of protons.

-

Torsion Angle Restraints: The magnitudes of the scalar coupling constants from the COSY spectrum are used to determine the torsion angles within the deoxyribose ring.

-

-

Structure Calculation: The distance and torsion angle restraints are used as input for molecular dynamics or simulated annealing calculations to generate an ensemble of 3D structures that are consistent with the NMR data.

-

-

Structure Validation:

-

The resulting ensemble of structures is evaluated for its agreement with the experimental data and for its geometric quality.

-

The final ensemble represents the solution structure of dCDP and provides insights into its conformational dynamics.

-

Conclusion

The structural analysis of deoxycytidine diphosphate through X-ray crystallography and NMR spectroscopy provides fundamental insights into its conformation and flexibility. This knowledge is indispensable for understanding its biological function at a molecular level, particularly its interactions with enzymes in the pyrimidine metabolism pathway. For researchers and drug development professionals, a detailed structural understanding of dCDP can guide the design of novel inhibitors that target DNA synthesis, with potential applications in cancer and viral therapies. The methodologies and data presented in this guide serve as a valuable resource for further research into the structure and function of this critical metabolite.

cellular localization of deoxycytidine diphosphate pools

An In-Depth Technical Guide on the Cellular Localization of Deoxycytidine Diphosphate (dCDP) Pools

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine diphosphate (dCDP) is a critical intermediate in the de novo synthesis of deoxycytidine triphosphate (dCTP), an essential precursor for DNA replication and repair. The subcellular localization of dCDP pools is intrinsically linked to the spatial regulation of DNA synthesis and the overall maintenance of genomic integrity. This technical guide provides a comprehensive overview of the current understanding of dCDP pool localization, drawing upon data from its downstream product, dCTP, due to the limited direct quantitative analysis of dCDP. We delve into the primary site of dCDP synthesis, present available quantitative data on deoxynucleotide distribution, detail relevant experimental protocols for subcellular fractionation and nucleotide analysis, and visualize the key pathways and workflows.

The Cytoplasmic Origin of dCDP Pools

The synthesis of dCDP is catalyzed by the enzyme ribonucleotide reductase (RNR), which converts cytidine diphosphate (CDP) to dCDP. Seminal studies have demonstrated that RNR activity is exclusively localized to the cytoplasm. In synchronized Chinese Hamster Ovary (CHO) cells, a tenfold increase in RNR activity was observed in whole-cell extracts during the S phase of the cell cycle; however, no RNR activity was detected in nuclear preparations at any point in the cell cycle[1]. This fundamental finding establishes the cytoplasm as the primary site of dCDP synthesis.

Consequently, for dCDP to be utilized for nuclear DNA replication, it must first be converted to dCTP and then transported from the cytoplasm into the nucleus. This spatial separation of synthesis and utilization necessitates the existence of distinct cytoplasmic and nuclear pools of deoxycytidine nucleotides and a regulated transport mechanism across the nuclear envelope.

Quantitative Distribution of Deoxycytidine Nucleotide Pools

Direct quantitative data on the subcellular distribution of dCDP is scarce in the current scientific literature. However, the localization of its immediate downstream product, dCTP, provides valuable insights into the probable distribution of the deoxycytidine nucleotide pool.

Studies in HeLa and CHO cells have quantified the distribution of dNTPs between the nucleus and the whole cell (which includes the cytoplasm). These findings suggest a dynamic and regulated partitioning of these essential DNA precursors.

Table 1: Nuclear Proportion of Deoxynucleoside Triphosphates (dNTPs) in HeLa Cells [1]

| dNTP | Percentage of Total Cellular Pool in the Nucleus |

| dCTP | ~25% |

| dATP | ~40% |

| dGTP | ~30% |

| dTTP | ~15% |

Note: The values are approximate and represent a constant proportion observed as cell density increases.

Table 2: Changes in Whole-Cell and Nuclear dCTP Pools in Synchronized CHO Cells [1]

| Cell Cycle Phase | Whole-Cell dCTP Pool (relative increase) | Nuclear dCTP Pool (relative increase) |

| S Phase | Dramatic Increase | Moderate Increase |

Note: The nuclear dCTP pool does not increase as proportionally as the whole-cell dCTP pool during the S phase, leading to a decrease in the relative nuclear dCTP concentration.[1]

These data indicate that a significant portion of the cell's dCTP pool resides in the cytoplasm, consistent with its cytoplasmic synthesis. The regulated, albeit not directly proportional, increase in nuclear dCTP during S phase highlights the controlled transport of these precursors to the site of DNA replication.

Experimental Protocols

Determining the subcellular localization of dCDP pools requires a combination of precise subcellular fractionation and sensitive analytical techniques for nucleotide quantification.

Subcellular Fractionation: Isolation of Nuclear and Cytoplasmic Fractions

The following protocol is a generalized method for separating nuclear and cytoplasmic fractions from cultured mammalian cells, adapted from established procedures[2].

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, pH 7.9, with protease inhibitors)

-

Detergent (e.g., Nonidet P-40 or IGEPAL CA-630)

-

Sucrose cushion (e.g., 0.25 M sucrose in lysis buffer)

-

High-salt nuclear extraction buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, pH 7.9, with protease inhibitors)

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Harvest cultured cells and wash them twice with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 10-15 minutes to allow the cells to swell.

-

Add a small amount of detergent (e.g., 0.1-0.5% final concentration) and homogenize with a Dounce homogenizer (loose pestle) until cells are lysed (monitor by microscopy).

-

Layer the homogenate over a sucrose cushion.

-

Centrifuge at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet the nuclei.

-

The supernatant is the cytoplasmic fraction. Carefully collect it and store it on ice.

-

Wash the nuclear pellet with lysis buffer to remove residual cytoplasmic contamination.

-

Resuspend the nuclear pellet in high-salt nuclear extraction buffer and incubate on ice with gentle agitation for 30 minutes to lyse the nuclei.

-

Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble nuclear fraction.

Nucleotide Extraction and Quantification by HPLC-MS

This protocol outlines the extraction of nucleotides from the isolated subcellular fractions and their subsequent analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)[3].

Materials:

-

Trichloroacetic acid (TCA) or cold methanol for extraction

-

Freon-trioctylamine or other quenching solution (for TCA extraction)

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Mass spectrometer

Procedure:

-

Extraction:

-

TCA Method: Add an equal volume of ice-cold 10% TCA to the cytoplasmic and nuclear fractions. Vortex and incubate on ice for 10 minutes. Centrifuge at high speed to pellet precipitated proteins. Neutralize the supernatant containing the nucleotides with a Freon-trioctylamine mixture.

-

Methanol Method: Add four volumes of ice-cold methanol to the subcellular fractions. Vortex and incubate at -20°C for at least 30 minutes. Centrifuge to pellet debris. Evaporate the supernatant to dryness and resuspend in HPLC-grade water.

-

-

HPLC-MS Analysis:

-

Inject the extracted nucleotide samples into the HPLC system.

-

Separate the nucleotides using a reverse-phase column with an appropriate mobile phase gradient (e.g., an ion-pairing agent like tributylamine and an organic solvent like acetonitrile in an aqueous buffer).

-

Detect and quantify dCDP and other nucleotides using the mass spectrometer in selected reaction monitoring (SRM) mode for high specificity and sensitivity.

-

Visualizations

Signaling and Metabolic Pathway

Caption: Metabolic pathway of dCDP synthesis and its downstream transport.

Experimental Workflow

Caption: Workflow for determining subcellular dCDP pools.

Conclusion and Future Directions

The cellular localization of dCDP pools is a crucial aspect of genome maintenance, directly impacting the fidelity and efficiency of DNA replication and repair. Current evidence strongly indicates that dCDP is synthesized in the cytoplasm, necessitating its subsequent conversion to dCTP and transport into the nucleus for incorporation into DNA. While direct quantitative measurements of subcellular dCDP concentrations remain a significant gap in the field, analysis of dCTP distribution provides a valuable proxy, revealing a dynamic regulation of nuclear import, particularly during the S phase of the cell cycle.

The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the subcellular localization of dCDP and other nucleotides. Future research should focus on the direct quantification of dCDP in different cellular compartments and the identification of the specific transport mechanisms that govern the nucleocytoplasmic shuttling of deoxycytidine nucleotides. A deeper understanding of these processes will be invaluable for the development of novel therapeutic strategies targeting DNA metabolism in cancer and other diseases.

References

- 1. DNA precursor pools and ribonucleotide reductase activity: distribution between the nucleus and cytoplasm of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

The Role of dCDP in the Pyrimidine Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxycytidine diphosphate (dCDP) is a critical intermediate in nucleotide metabolism, primarily associated with the de novo synthesis pathway for pyrimidine deoxyribonucleotides. While not a direct substrate for the pyrimidine salvage pathway, its metabolic pool is intricately linked to salvage activities through the phosphorylation of salvaged deoxycytidine. This guide provides an in-depth technical overview of the role of dCDP, focusing on its position within pyrimidine metabolic pathways and its connection to salvage mechanisms. It includes quantitative data on key enzymes, detailed experimental protocols for their analysis, and visualizations of the relevant biochemical processes to support research and drug development efforts.

Introduction: De Novo and Salvage Pathways of Pyrimidine Synthesis

Cells utilize two primary routes to ensure a sufficient supply of pyrimidine nucleotides for DNA and RNA synthesis: the de novo pathway and the salvage pathway.[1]

-

De Novo Synthesis: This pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine.[1] It is an energy-intensive process that is particularly active in proliferating cells.

-

Salvage Pathway: This more energy-efficient pathway recycles pre-existing pyrimidine bases and nucleosides derived from the degradation of nucleic acids or from extracellular sources.[1] It is crucial for tissues with low de novo synthesis capacity.

Deoxycytidine diphosphate (dCDP) is a key intermediate in the de novo synthesis of deoxycytidine triphosphate (dCTP). It is formed from cytidine diphosphate (CDP) by the action of ribonucleotide reductase.[2] Although dCDP is not directly salvaged from the extracellular environment, the salvage of its precursor nucleoside, deoxycytidine (dC), provides a crucial link to this pathway.

The Metabolic Crossroads: Salvage of Deoxycytidine and its Conversion to dCDP

The pyrimidine salvage pathway contributes to the cellular pool of dCDP through the following sequential enzymatic reactions:

-

Deoxycytidine Salvage and Initial Phosphorylation: Deoxycytidine is transported into the cell and phosphorylated to deoxycytidine monophosphate (dCMP) by the enzyme deoxycytidine kinase (dCK) .[3] This is a rate-limiting step in the salvage of deoxycytidine.[3]

-

Phosphorylation to dCDP: dCMP is subsequently phosphorylated to dCDP by (d)CMP kinase (also known as CMPK).[4]

-

Final Phosphorylation to dCTP: Finally, dCDP is converted to the DNA building block, dCTP, by nucleoside diphosphate kinase (NDPK) .[5]

This sequence of events highlights that while dCDP is technically an intermediate of the de novo pathway, its synthesis can be initiated from salvaged precursors, demonstrating a significant interplay between the two pathways.

Quantitative Data on Key Enzymes

The efficiency and regulation of the enzymatic steps leading to and from dCDP are critical for maintaining a balanced pool of deoxyribonucleotides. The following tables summarize key kinetic parameters for the human enzymes involved.

| Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | Notes | Reference |

| Deoxycytidine Kinase (dCK) | Deoxycytidine | 0.94 | - | - | With MgATP as the phosphate donor. | [6] |

| MgATP | 30 | - | - | For the phosphorylation of deoxycytidine. | [6] | |

| (d)CMP Kinase | dCMP | - | - | - | dCMP is a poorer substrate than CMP and UMP. | [7] |

| Ribonucleotide Reductase | CDP | 33 | 0.158 nmol dCDP formed/5 x 10^6 cells/h | - | In Chinese hamster ovary cells, dCTP-activated. | |

| Nucleoside Diphosphate Kinase (NDPK) | dNDPs | - | - | - | Dephosphorylation by dNDPs is 3-4-fold slower than with NDPs. | [8] |

Table 1: Kinetic Parameters of Key Human Enzymes in dCDP Metabolism.

| Enzyme | Inhibitor | Ki (µM) | Type of Inhibition | Notes | Reference |

| Deoxycytidine Kinase (dCK) | dCTP | 0.7 | Competitive with ATP | dCTP acts as a multisubstrate analogue. | [6] |

| dCMP | - | Competitive with ATP | - | [6] | |

| ADP | - | Noncompetitive | - | [6] |

Table 2: Inhibition Constants for Human Deoxycytidine Kinase.

Signaling Pathways and Experimental Workflows

Metabolic Pathways Leading to and from dCDP

The following diagram illustrates the central position of dCDP in pyrimidine metabolism, showing its formation from both the de novo pathway and the salvage of deoxycytidine.

Caption: Pyrimidine metabolism showing dCDP formation.

Experimental Workflow for Quantifying Intracellular dNTPs

Accurate quantification of dNTP pools, including dCTP derived from dCDP, is essential for studying the effects of drugs targeting nucleotide metabolism. The following diagram outlines a typical workflow using HPLC-MS/MS.

Caption: Workflow for dNTP quantification by HPLC-MS/MS.

Experimental Protocols